2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride
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Overview
Description
2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride is a versatile chemical compound used in various scientific research fields.
Preparation Methods
The synthesis of 2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-aminobenzenesulfonamide with 4-phenylbutylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioassays to study its effects on various biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. One of the primary targets is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. The compound acts as a competitive inhibitor of this enzyme, thereby inhibiting bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride can be compared with other sulfonamide compounds such as:
Sulfanilamide: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: A sulfonamide used in the treatment of various bacterial infections.
Properties
IUPAC Name |
2-amino-N-(4-phenylbutyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S.ClH/c17-15-11-4-5-12-16(15)21(19,20)18-13-7-6-10-14-8-2-1-3-9-14;/h1-5,8-9,11-12,18H,6-7,10,13,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMOSVYXDCGNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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